molecular formula C27H28N2O3S B2390957 3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-49-8

3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2390957
CAS RN: 865655-49-8
M. Wt: 460.59
InChI Key: LCFJVISZNBYVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C27H28N2O3S and its molecular weight is 460.59. The purity is usually 95%.
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Scientific Research Applications

Potential Therapeutic Applications

  • Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Antagonists : Thieno[2,3-d]pyrimidine derivatives have been identified as potent and orally bioavailable non-peptide antagonists for the human LHRH receptor. These compounds show promise in the treatment of sex-hormone-dependent diseases due to their ability to suppress plasma LH levels effectively in animal models. The unique chemical structures of these derivatives, such as the inclusion of methoxyurea side chains, contribute to their high binding affinity and potent antagonistic activity (S. Sasaki et al., 2003).

  • Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists : Further development of thieno[2,3-d]pyrimidine-2,4-dione scaffolds has led to the discovery of highly potent and orally active GnRH antagonists, such as sufugolix. These compounds are considered for clinical development due to their significant in vitro and in vivo GnRH antagonistic activity, offering potential treatments for reproductive diseases (Kazuhiro Miwa et al., 2011).

Anticancer and Antiviral Potential

  • Synthesis for Biological Activities : Thienopyrimidine compounds, synthesized through various chemical reactions, have shown high biological activities. These include acting as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. Such findings underscore the versatility of thieno[2,3-d]pyrimidine derivatives in developing new therapeutic agents (A. El-Gazzar et al., 2006).

Material Science Applications

  • Nonlinear Optical Properties : Novel styryl dyes based on thieno[2,3-d]pyrimidine frameworks have been investigated for their third-order nonlinear optical properties, showing promise for applications in optical materials and devices due to their significant two-photon absorption phenomenon. This suggests potential use in developing materials for optical power limiting and other nonlinear optical applications (S. Shettigar et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some thienopyrimidines are studied for their potential antimicrobial activity .

Future Directions

Thienopyrimidines are a class of compounds that have been studied for various applications, including as antimicrobial agents and as materials for organic light-emitting diodes . The future directions for this specific compound would depend on its properties and potential applications.

properties

IUPAC Name

4-(4-ethoxyphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3S/c1-3-32-21-15-13-20(14-16-21)29-25(30)24-22-11-5-4-6-12-23(22)33-26(24)28(27(29)31)17-19-10-8-7-9-18(19)2/h7-10,13-16H,3-6,11-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFJVISZNBYVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC5=C3CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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